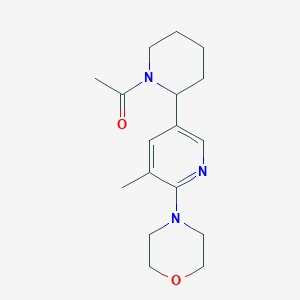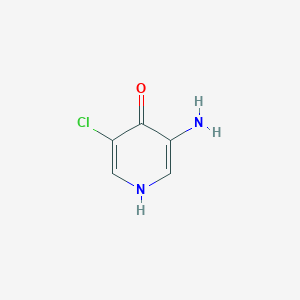
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with the molecular formula C17H25N3O2 and a molecular weight of 303.4 g/mol . This compound features a piperidine ring, a morpholine ring, and a pyridine ring, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
The synthesis of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperidine and morpholine rings. These rings are then combined with the pyridine ring through a series of reactions, including nucleophilic substitution and condensation reactions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity and biological activity.
Morpholine derivatives: These compounds contain the morpholine ring and are used in similar applications in chemistry and biology.
Pyridine derivatives: These compounds feature the pyridine ring and are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of these three ring structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O2/c1-13-11-15(16-5-3-4-6-20(16)14(2)21)12-18-17(13)19-7-9-22-10-8-19/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
JXYHCAYYVAIWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCCN3C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)

![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)





